![molecular formula C9H12O B2574632 Tricyclo[3.3.1.02,7]nonan-6-one CAS No. 87507-36-6](/img/structure/B2574632.png)
Tricyclo[3.3.1.02,7]nonan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[33102,7]nonan-6-one is a unique and highly condensed bicyclic compound characterized by its tricyclic structure This compound is notable for its rigid framework, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.3.1.02,7]nonan-6-one typically involves radical cyclization reactions. One notable method is the 4-exo-trig radical cyclization of rigid bicyclo[2.2.2]octene derivatives. This reaction is initiated by radical generation, leading to the formation of the tricyclic structure . Another approach involves DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation, which has been used to synthesize related bicyclo[3.3.1]nonan-9-one cores .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply. Industrial production would likely focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[3.3.1.02,7]nonan-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the tricyclic structure, potentially leading to the formation of different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the tricyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Tricyclo[3.3.1.02,7]nonan-6-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of new materials and catalysts.
Biology: Its rigid structure makes it a valuable scaffold for designing biologically active molecules, including potential drug candidates.
Medicine: Research into its derivatives has shown promise for anticancer and antimicrobial activities.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Tricyclo[3.3.1.02,7]nonan-6-one and its derivatives often involves interactions with specific molecular targets. For example, in medicinal chemistry, these compounds may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The rigid tricyclic structure can enhance binding affinity and selectivity for these targets, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: This compound shares a similar bicyclic framework but lacks the additional ring present in Tricyclo[3.3.1.02,7]nonan-6-one.
Norbornane: Another bicyclic compound with a different ring structure, often used in similar applications.
Adamantane: A tricyclic compound with a different arrangement of carbon atoms, known for its use in antiviral drugs.
Uniqueness
This compound is unique due to its highly condensed tricyclic structure, which imparts distinct chemical and physical properties. This rigidity and structural complexity make it particularly valuable for applications requiring precise molecular interactions and stability .
Properties
IUPAC Name |
tricyclo[3.3.1.02,7]nonan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c10-9-5-1-2-7-6(3-5)4-8(7)9/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGKETAERWUFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CC1C(=O)C2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the typical synthetic routes to obtain Tricyclo[3.3.1.02,7]nonan-6-ones?
A1: Tricyclo[3.3.1.02,7]nonan-6-ones are primarily synthesized through intramolecular [2+2] photocycloaddition reactions of 6-allyl-2-cyclohexenones. [, ] This reaction involves the formation of a cyclobutane ring by the action of light on the double bond of the cyclohexenone and the tethered allyl group.
Q2: How do substituents on the 6-allyl-2-cyclohexenone starting material affect the photocycloaddition reaction?
A2: Studies have shown that substituents on both the ring and the allyl side chain of 6-allyl-2-cyclohexenones can influence the regioselectivity and efficiency of the photocycloaddition. [, ] For example, bulky substituents on the allyl group can lead to the formation of tricyclo[4.2.1.03,8]nonan-7-ones as a side product, while electron-withdrawing groups on the cyclohexenone ring can enhance the overall yield of the desired tricyclic product. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
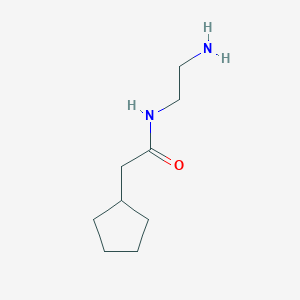
![N-(2,3-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2574552.png)
![Benzeneacetic acid, 3,4-dimethoxy-, 2-[(phenylamino)thioxomethyl]hydrazide](/img/structure/B2574553.png)

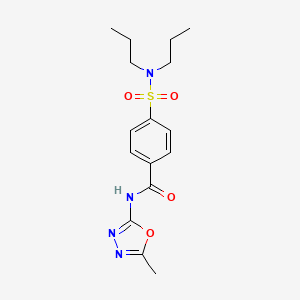
![(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2574556.png)
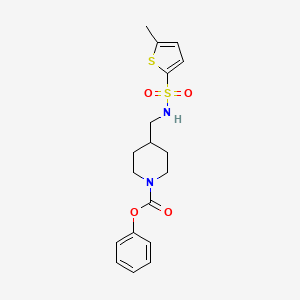
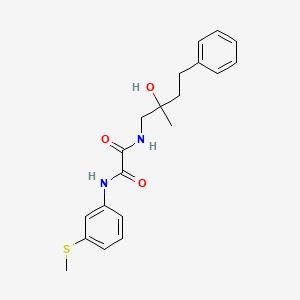
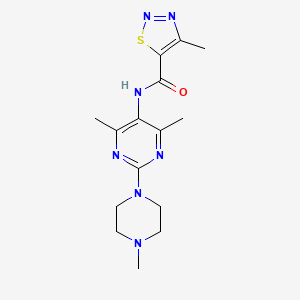
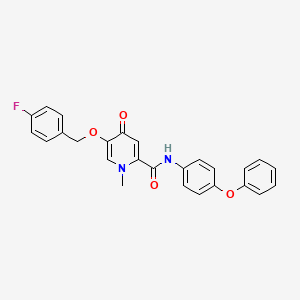

![Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(3,4-dimethoxyphenyl)methanol](/img/structure/B2574569.png)

![(2E)-3-[2-(Benzyloxy)-5-iodophenyl]acrylic acid](/img/structure/B2574572.png)
